Arlidin -

Arlidin

Catalog Number: EVT-7924841
CAS Number:
Molecular Formula: C19H26ClNO2
Molecular Weight: 335.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A beta-adrenergic agonist. Nylidrin causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. It is used in the treatment of peripheral vascular disorders and premature labor.
Overview

Arlidin, also known as Nylidrin, is a chemical compound that belongs to the class of β2-adrenoreceptor agonists. It is primarily utilized in scientific research and clinical studies due to its vasodilatory effects. This compound is derived from oxilofrine and has been investigated for its potential applications in treating peripheral vascular disorders and cognitive impairments in elderly patients, among other conditions.

Classification

Arlidin is classified as a β2-adrenoreceptor agonist, which means it selectively stimulates β2-adrenergic receptors, leading to various physiological responses such as vasodilation and increased blood flow. This classification places it within a broader category of compounds that are often explored for their therapeutic effects in cardiovascular and respiratory conditions.

Synthesis Analysis

Methods

The synthesis of Arlidin involves several key steps starting from oxilofrine. The process typically includes:

  1. Formation of Intermediate Compounds: The initial step involves the treatment of oxilofrine with specific reagents to introduce functional groups necessary for forming the β2-adrenoreceptor agonist structure.
  2. Chemical Reactions: Various reactions such as oxidation, reduction, and substitution are employed to modify the molecular structure effectively.

Technical Details

For instance, one method includes the reaction of oxilofrine with mesyl chloride in dry dichloromethane (DCM) in the presence of triethylamine, yielding a mesylate derivative. Subsequent reactions involve nucleophilic substitution and reduction processes to achieve the final product with high yields .

Molecular Structure Analysis

Structure

Arlidin's molecular structure can be represented by its chemical formula, which includes multiple functional groups characteristic of β2-adrenoreceptor agonists. The specific stereochemistry plays a crucial role in its biological activity.

Data

The compound's structural analysis can be supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional arrangement and confirm the presence of key functional groups .

Chemical Reactions Analysis

Reactions

Arlidin undergoes several chemical reactions that are essential for its synthesis and modification:

  • Oxidation: This reaction can lead to the formation of various metabolites that may exhibit different pharmacological properties.
  • Reduction: Reduction reactions are employed to modify specific functional groups, potentially enhancing or altering the compound's activity.
  • Substitution: Substitution reactions allow for the introduction of new functional groups, leading to derivatives with varied properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Mechanism of Action

Arlidin exerts its pharmacological effects primarily through stimulation of β2-adrenoreceptors. This interaction activates intracellular signaling pathways that result in smooth muscle relaxation and vasodilation. The mechanism involves:

  1. Binding to Receptors: Arlidin binds to β2-adrenoreceptors on vascular smooth muscle cells.
  2. Activation of G-Proteins: This binding activates G-proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
  3. Vasodilation: The elevated cAMP promotes relaxation of smooth muscle cells, resulting in vasodilation and improved blood flow.
Physical and Chemical Properties Analysis

Physical Properties

Arlidin is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis methods. Its solubility characteristics are influenced by the presence of polar functional groups.

Chemical Properties

The chemical properties include stability under various conditions, reactivity with different reagents, and potential for forming derivatives through substitution or modification reactions. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration .

Applications

Arlidin has a diverse range of applications in scientific research:

  • Chemistry: It serves as a model compound for studying β2-adrenoreceptor agonists and their derivatives.
  • Biology: Researchers utilize Arlidin to investigate mechanisms related to vasodilation and blood flow regulation.
  • Medicine: Clinical studies explore its efficacy in treating peripheral vascular disorders and cognitive impairment associated with aging.
  • Pharmaceutical Industry: Arlidin acts as a reference compound in the development of new vasodilative drugs.
Historical Development and Contextualization of Arlidin

Discovery and Early Synthesis in Sympathomimetic Pharmacology

Arlidin (generic name: buphenine hydrochloride; chemical name: phenyl-2-butyl-norsuprifen hydrochloride) emerged during a period of significant exploration within sympathomimetic amine pharmacology in the mid-20th century. Synthesized as a structural analog of earlier compounds like ephedrine and isoproterenol, Arlidin was specifically designed to act as a β-adrenergic receptor agonist, primarily targeting β₂-receptors. Its core structure, featuring a phenylalkylamine backbone with a butyl side chain and secondary amine group, was optimized to enhance receptor selectivity and metabolic stability compared to its predecessors [4] [7].

Initial pharmacological characterization, notably documented in American Journal of the Medical Sciences (1959), focused on its peripheral vasodilatory effects. Animal studies and early human trials demonstrated that Arlidin effectively induced relaxation of vascular smooth muscle, leading to increased blood flow in skeletal muscle and cutaneous beds. This action was mechanistically linked to its stimulation of vascular β₂-adrenergic receptors, activating adenylate cyclase, increasing intracellular cyclic AMP (cAMP), and ultimately reducing cytosolic calcium concentrations required for contraction [2] [7]. Unlike non-selective sympathomimetics, Arlidin exhibited relatively less pronounced cardiac (β₁) effects at therapeutic doses, positioning it as a potential agent for peripheral vascular disorders like intermittent claudication and cerebrovascular insufficiency [7].

Evolution of Therapeutic Indications: From Vasodilation to Tocolytic Applications

Arlidin's primary clinical use throughout the 1960s and 1970s remained firmly within the realm of peripheral vascular disease management. It was marketed for conditions characterized by vasospasm and reduced arterial flow. However, the understanding of β₂-adrenergic agonism was rapidly evolving during this period. Research into uterine physiology established that the myometrium expresses β₂-adrenergic receptors, and their activation similarly increased cAMP, leading to smooth muscle relaxation and inhibition of contractions [2] [5].

This mechanistic insight spurred investigations into the potential of existing β₂-agonists as tocolytic agents (drugs to suppress premature labor). Arlidin, alongside compounds like ritodrine, terbutaline, and hexoprenaline, was evaluated for this purpose. The rationale was that its ability to relax vascular smooth muscle via β₂-receptor stimulation could translate to relaxation of uterine smooth muscle. While ritodrine (approved in 1977) and terbutaline became more widely studied and used specifically as tocolytics, Arlidin was recognized within the pharmacological class possessing this potential activity [2] [5].

Table 1: Evolution of Arlidin's Primary Therapeutic Indications Based on β₂-Adrenergic Agonism

Time PeriodPrimary Indication FocusTarget TissuePhysiological EffectKey Mechanism
1950s-1970sPeripheral Vascular DiseaseVascular Smooth MuscleVasodilation, Increased Blood Flowβ₂-Receptor Stimulation → ↑ cAMP → Relaxation
1970s OnwardsInvestigational TocolyticUterine MyometriumInhibition of Contractions, Uterine Quiescenceβ₂-Receptor Stimulation → ↑ cAMP → Relaxation

The transition from a vasodilator to an investigational tocolytic exemplifies the repurposing of existing pharmacophores based on a deeper understanding of receptor distribution and signaling. However, Arlidin did not achieve the same prominence or regulatory approval status for tocolysis as ritodrine or terbutaline, particularly as safety concerns regarding long-term use of β-mimetic tocolytics emerged [5].

Regulatory Milestones and Market Status Shifts

Tracing the precise global regulatory timeline for Arlidin is challenging, but its trajectory reflects broader patterns in the regulation of sympathomimetic amines and tocolytics:

  • Initial Approval (Vasodilator Indication): Arlidin received marketing authorization in several countries, including the United States, likely in the late 1950s or early 1960s following the publication of its cardiovascular effects [7]. It was indicated for symptomatic management of peripheral vascular diseases.
  • Era of Tocolytic Investigation: During the 1970s and 1980s, as the tocolytic potential of β₂-agonists was actively researched, Arlidin may have been used off-label or investigated in clinical trials for preterm labor suppression, leveraging its known mechanism [2] [5]. However, it never gained formal approval for this indication in major markets like the US or Europe.
  • Safety Reassessments and Withdrawals: The regulatory landscape for β-mimetic tocolytics shifted significantly due to safety concerns. Ritodrine, the only FDA-approved tocolytic (1977), was withdrawn from the US market due to risks of maternal cardiovascular complications and pulmonary edema. Terbutaline received a black box warning from the FDA against prolonged use (>72 hours) for tocolysis in 2011. This increased scrutiny impacted the entire class, including older agents like Arlidin used for any indication [2] [5].
  • Market Withdrawal and Current Status: Driven by a combination of factors including the emergence of alternative vasodilators and tocolytics (like calcium channel blockers - nifedipine - and COX inhibitors - indomethacin) with potentially better safety profiles, evolving regulatory standards demanding more robust efficacy and safety data, and likely declining commercial use, Arlidin (buphenine hydrochloride) has been discontinued and is no longer commercially available in major pharmaceutical markets. It is not listed in current standard pharmacopeias or formularies for its original or tocolytic indications. Its regulatory status is withdrawn [2] [5] [6].

Table 2: Key Regulatory and Market Status Events for Arlidin and Related Tocolytic β-Agonists

CompoundInitial Approval (Indication)Tocolytic ApprovalMajor Regulatory Actions (Tocolytic)Current Market Status (Vasodilator/Tocolytic)
Arlidin (Buphenine)~1960s (Peripheral Vasodilator)Never ApprovedN/A (Vasodilator use declined; never approved for tocolysis)Withdrawn (Globally)
Ritodrine1977 (US, Tocolytic)1977 (US)Withdrawn (US, due to safety concerns)Withdrawn (US); Available elsewhere (varying status)
TerbutalinePre-1977 (Asthma)Never Approved for Maintenance TocolyticBlack Box Warning (US, 2011: against prolonged IV/PO use for tocolysis)Available (Asthma); Not approved for tocolysis

The discontinuation of Arlidin underscores the impact of evolving pharmacovigilance and regulatory requirements on older compounds, particularly when safer or more effective alternatives become available, and mechanisms are better understood. Modern regulatory frameworks, as seen in Brazil's focus on CEIS strengthening and Anvisa's evolving processes [6], and EMA's post-pandemic normalization [8], demand higher evidence standards than those prevalent during Arlidin's peak use.

Properties

Product Name

Arlidin

IUPAC Name

[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-(4-phenylbutan-2-yl)azanium;chloride

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-]

Canonical SMILES

CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.